![molecular formula C14H15N5O2 B2820329 (2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2320380-26-3](/img/structure/B2820329.png)
(2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Description
Chemical Reactions Analysis
There is a study that discusses the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Physical And Chemical Properties Analysis
In a study, the content of hydroxyproline was significantly reduced in the presence of certain compounds at a concentration of 50 μM or 100 μM .Scientific Research Applications
Synthesis of Novel Compounds
- A study by Dejaegher, D’hooghe, and Kimpe (2008) described the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates, demonstrating a methodology for transforming alkylamino-substituted 2-alkoxy-2-pentenoates into complex piperidine derivatives. This process showcases the utility of similar compounds in organic synthesis and the development of pharmacologically active molecules (Dejaegher, D’hooghe, & Kimpe, 2008).
Medicinal Chemistry Applications
- Wang et al. (2017) synthesized [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, starting from related pyrimidine compounds. This research highlights the significance of pyrimidine derivatives in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial and Antitubercular Activities
- Chandrashekaraiah et al. (2014) explored the synthesis of new pyrimidine-azetidinone analogues and their antioxidant, in vitro antimicrobial, and antitubercular activities. This study illustrates the potential of pyrimidine and azetidinone-based compounds in the development of new antimicrobial and antitubercular agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Material Science Applications
- Yadav et al. (2015) investigated new pyrimidine derivatives as organic inhibitors for corrosion of mild steel in acidic medium, demonstrating the utility of pyrimidine compounds in materials science, particularly in corrosion inhibition (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-21-12-11(4-2-5-15-12)13(20)19-8-10(9-19)18-14-16-6-3-7-17-14/h2-7,10H,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIEXCHDVWOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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